molecular formula C14H9NO B1334170 4'-Formyl-biphenyl-4-carbonitrile CAS No. 50670-55-8

4'-Formyl-biphenyl-4-carbonitrile

Cat. No. B1334170
CAS RN: 50670-55-8
M. Wt: 207.23 g/mol
InChI Key: RCQRVCXPHMXSRD-UHFFFAOYSA-N
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Description

“4’-Formyl-biphenyl-4-carbonitrile” is an organic compound with the empirical formula C14H9NO and a molecular weight of 207.23 . It is a solid substance and is used as a reagent in the synthesis of imidazolyl methylene biphenyls .


Molecular Structure Analysis

The molecular structure of “4’-Formyl-biphenyl-4-carbonitrile” can be represented by the SMILES string O=Cc1ccc(cc1)-c2ccc(cc2)C#N . The InChI key for this compound is RCQRVCXPHMXSRD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4’-Formyl-biphenyl-4-carbonitrile” is a solid substance . Its empirical formula is C14H9NO and it has a molecular weight of 207.23 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation Techniques : 4'-Formyl-biphenyl-4-carbonitrile can be synthesized from biphenyl-4-carboxamide, with variations in the process affecting environmental friendliness and yield efficiency (Shen Yong-jia, 2009).
  • Reductive Alkylation : It can undergo Birch's reductive alkylation, leading to various alkylated dihydroderivatives, influenced by the nature of anionic forms generated during the process (P. Fedyushin et al., 2017).

Material Science and Electronics

  • Optoelectronic Applications : Certain derivatives, such as naphthalene-based materials incorporating 4'-Formyl-biphenyl-4-carbonitrile, show potential in red phosphorescent OLEDs with high efficiency and low doping ratios (J. Li et al., 2018).
  • Liquid Crystal Technology : Derivatives of 4'-Formyl-biphenyl-4-carbonitrile have been used in synthesizing liquid crystal dimers, showing potential in the development of new liquid crystalline materials (E. Cruickshank et al., 2019).

Environmental and Energy Applications

  • Photodissociation Studies : Studies on surface-catalyzed photodissociation of related compounds provide insights into properties crucial for environmental and energy-related chemical applications (S. Eom et al., 2019).

Molecular Structure and Properties

  • Molecular Geometry Analysis : Research on homologous series of calamitic liquid crystals, including those related to 4'-Formyl-biphenyl-4-carbonitrile, involve electronic structure calculations to understand their molecular geometry and properties (Manuel Villanueva-García et al., 2006).

Chemistry and Pharmacology

  • Chemical and Biological Analysis : Studies on synthesizing and characterizing 4'-Formyl-biphenyl-4-carbonitrile derivatives, including their application in pharmacology and material science, contribute to the understanding of their potential use in various fields (M. Malani & B. Dholakiya, 2013)

Mechanism of Action

Target of Action

This compound is often used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , rather than having a specific biological target.

Mode of Action

As a chemical reagent, 4’-Formyl-biphenyl-4-carbonitrile interacts with its targets through chemical reactions. In the context of the Suzuki–Miyaura coupling, it may participate in the formation of carbon-carbon bonds . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities .

Result of Action

As a chemical reagent, its primary role is to participate in chemical reactions, such as the Suzuki–Miyaura coupling . The products of these reactions may have various molecular and cellular effects, depending on their structure and properties.

properties

IUPAC Name

4-(4-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQRVCXPHMXSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374688
Record name 4'-Formyl-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Formyl-biphenyl-4-carbonitrile

CAS RN

50670-55-8
Record name 4′-Formyl[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50670-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Formyl-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromobenzonitrile (73 mg, 0.40 mmol) reacted with 4-formylphenylboronic acid (90 mg, 0.60 mmol) using 0.5/1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (70 mg, 1.21 mmol) in THF solvent at 40° C. to give the title compound (83 mg, 97%) as a white solid: 1H-NMR (500 MHz, CDCl3): δ 10.10 (s, 1H), 8.01 (d, 2H, J=8.25 Hz), 7.80-7.74 (m, 6H). 13C{1H}-NMR (125 MHz, CDCl3): δ 191.57, 144.90, 144.14, 136.14, 132.78, 130.41,128.03, 127.91, 118.52, 112.17. GC/MS(EI): m/z 207 (M+), 206.
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

10.0 g of 4'-bromo-4-biphenylcarboxaldehyde and 5.31 g of copper (I) cyanide were dissolved in 80 ml of dimethylformamide while gassing with argon and the solution was heated to reflux for 15 hours at 180° C. bath temperature. Thereafter, the reaction mixture was poured cautiously into 200 ml of 25 percent ammonia and extracted three times with 200 ml of methylene chloride each time. The organic phases were washed once with 200 ml of 25 percent ammonia and twice with 200 ml of water each time, dried over magnesium sulphate and concentrated. Low-pressure chromatography (0.5 bar) of the yellowish, crystalline residue (8.7 g) on silica gel gave 5.85 g (74%) of 4'-cyano-4-biphenylcarboxaldehyde as slightly yellowish crystals; Rf-value (toluene/ethyl acetate vol. 90:10) 0.27.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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